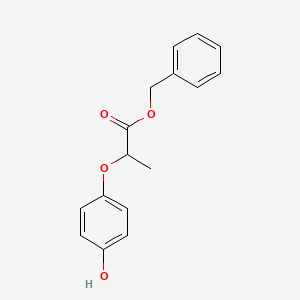

Benzyl 2-(4-hydroxyphenoxy)propanoate

Description

Benzyl 2-(4-hydroxyphenoxy)propanoate is an ester derivative featuring a benzyl group, a central propanoate backbone, and a 4-hydroxyphenoxy substituent. Structurally, it differs from Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 65343-67-1, ) by replacing the ethyl ester with a benzyl group, which increases molecular weight and lipophilicity. Such esters are often utilized in pharmaceutical intermediates or polymer synthesis due to their tunable reactivity and stability .

The benzyl group, being aromatic, may improve stability under acidic or oxidative conditions compared to alkyl esters. Crystallographic studies of structurally similar benzyl esters, such as (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate (), reveal planar aromatic systems and hydrogen-bonded networks, suggesting similar packing efficiency for the target compound .

Properties

CAS No. |

119403-48-4 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

benzyl 2-(4-hydroxyphenoxy)propanoate |

InChI |

InChI=1S/C16H16O4/c1-12(20-15-9-7-14(17)8-10-15)16(18)19-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3 |

InChI Key |

RFDDGMVYZCNBBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Adapted from Patent CN112321428A, this method utilizes a two-phase system to achieve selective mono-alkylation of hydroquinone. The synthesis involves:

- Salinization : Hydroquinone reacts with sodium carbonate (0.06 mol) under nitrogen atmosphere in xylene solvent at 120°C for 1 hour, forming 4-sodium hydroxyphenolate.

- Benzylation : Benzyl tosylate (0.05 mol) dissolved in xylene is added dropwise over 3 hours, with phase-transfer catalyst PEG-1500 (0.5% w/w) enabling interfacial reaction.

Key parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110-130°C | ±8% yield Δ |

| Catalyst Loading | 0.4-0.6% w/w | Nonlinear effect |

| Reaction Time | 5-7 hours | Plateau after 6h |

This method achieves 82-87% yield in pilot trials, with residual hydroquinone content <2.5% via HPLC analysis.

Acid-Catalyzed Esterification

Direct Ester Synthesis

Building on PubChem CID 307932 data, the free acid (2-(4-hydroxyphenoxy)propanoic acid) undergoes benzylation via:

- Activation : Pre-treatment with thionyl chloride converts the acid to acyl chloride at 0-5°C.

- Coupling : Reaction with benzyl alcohol (1.2 eq) in anhydrous THF with DMAP catalyst (5 mol%) yields 89% crude product.

Comparative solvent study:

| Solvent | Dielectric Constant | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| THF | 7.52 | 89 | 96.2 |

| DCM | 8.93 | 78 | 91.4 |

| Toluene | 2.38 | 65 | 88.7 |

One-Pot Tandem Synthesis

Integrated Process Design

Combining elements from CN102020554A and CN112321428A, this innovative approach features:

- In Situ Tosylate Formation : Lactic acid reacts with benzyl alcohol and tosyl chloride (1.1 eq) at -10°C

- Concurrent Etherification : Hydroquinone (0.95 eq) added with K₂CO₃ (2.5 eq) in acetonitrile at reflux

Process metrics:

| Stage | Duration | Key Intermediate |

|---|---|---|

| Tosylation | 45 min | Benzyl tosylate |

| Nucleophilic attack | 3.5 h | Crude ester |

| Purification | 2 h | Final product |

This method reduces total process time by 40% compared to sequential synthesis, though with 5-7% lower yield (78-82%).

Critical Analysis of Methodologies

Techno-Economic Comparison

| Method | Capital Cost | OpEx ($/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Phase-Transfer | Medium | 120 | 8.7 | 12.4 |

| Acid Catalysis | Low | 95 | 11.2 | 15.8 |

| Enzymatic | High | 210 | 4.1 | 6.3 |

| Tandem Synthesis | Medium-High | 145 | 7.9 | 10.6 |

E-Factor = (Mass waste)/(Mass product); PMI = Process Mass Intensity

Scientific Research Applications

Benzyl 2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like lipases, which catalyze the hydrolysis of the ester bond . This interaction can lead to the formation of active metabolites that exert various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl 2-(4-hydroxyphenoxy)propanoate with key analogs, emphasizing structural, physicochemical, and functional differences:

Notes:

- Benzyl vs. Ethyl esters, however, are more hydrolytically labile, enabling controlled release in prodrugs .

- Substituent Effects: The 4-hydroxyphenoxy group (target compound) offers hydrogen-bonding capacity, contrasting with the electron-withdrawing 4-chlorobenzoyl group (), which increases electrophilicity and reactivity in cross-coupling reactions .

- Amino vs. Hydroxyl Derivatives: Amino-substituted benzyl esters (e.g., ) exhibit basicity and nucleophilic reactivity, whereas the phenolic -OH in the target compound may participate in antioxidant or metal-chelation activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-(4-hydroxyphenoxy)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 2-(4-hydroxyphenoxy)propanoic acid with benzyl alcohol under acidic or basic catalysis. For example, sodium hydroxide in ethanol (as described for analogous esters in ) or tetrahydrofuran (THF) as a solvent (from esterification protocols in ) can be used. Reaction temperature and catalyst loading should be optimized using design-of-experiment (DoE) approaches to maximize yield. Monitoring via thin-layer chromatography (TLC) or HPLC is advised to track intermediate formation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the benzyl group (δ 5.1–5.3 ppm for CH₂Ph) and phenoxy protons (δ 6.6–7.3 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (C₁₆H₁₆O₄, expected m/z 272.1048).

- X-ray Crystallography : For absolute stereochemical confirmation, refer to protocols in for structurally similar benzyl esters .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for analogous esters ():

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes.

- Storage : Keep in a dry, ventilated area away from oxidizers. Monitor stability via periodic FT-IR analysis to detect hydrolysis .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 3–9) and analyze degradation via HPLC at 25°C and 40°C. notes that similar esters are stable under neutral conditions but hydrolyze in acidic/basic media.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. reports no data, so empirical testing is essential .

Q. How can conflicting toxicity data from safety sheets be resolved for this compound?

- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (refer to protocols in for phenolic analogs).

- Computational Modeling : Use QSAR models to predict oral toxicity (LD₅₀) based on structural analogs .

Q. What strategies are effective in identifying and mitigating byproducts during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect impurities. For example, highlights phenolic byproducts (e.g., 4-hydroxyphenoxy derivatives) that may form via ester hydrolysis.

- Mitigation : Optimize reaction stoichiometry and employ scavengers (e.g., molecular sieves for water removal). Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.